N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide
Description
N1-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide is an oxalamide derivative characterized by a cyclopentylmethyl group substituted with a 4-methoxyphenyl moiety and a methyl group at the N2 position.
Properties
IUPAC Name |
N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-17-14(19)15(20)18-11-16(9-3-4-10-16)12-5-7-13(21-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVORLALJROPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide typically involves the reaction of 1-(4-methoxyphenyl)cyclopentylmethanol with oxalyl chloride to form the corresponding oxalyl chloride intermediate. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally or functionally related molecules from diverse sources:
Key Observations:
- Functional Groups : The oxalamide group in the target compound contrasts with thiourea (K10) and benzimidazol-2-amine (Astemizole). Oxalamides typically exhibit stronger hydrogen-bonding capacity than thioureas, which may enhance stability or receptor affinity .
- The 4-methoxyphenyl moiety is shared with Astemizole; methoxy groups often enhance solubility and modulate electronic effects in drug-receptor interactions . The N2-methyl group reduces steric hindrance compared to bulkier substituents (e.g., tert-butoxycarbonyl in K10), possibly favoring synthetic accessibility .
Biological Activity
N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-methyloxalamide is a synthetic organic compound characterized by its oxalamide structure, which includes a cyclopentyl group and aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure
The compound features a complex arrangement of functional groups:
- Cyclopentyl group : A five-membered carbon ring that contributes to the compound's conformational flexibility.
- 4-Methoxyphenyl group : An aromatic ring with a methoxy substituent, enhancing lipophilicity and potential receptor interactions.
- Oxalamide moiety : This functional group is known for its ability to form hydrogen bonds, which may facilitate interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the cyclopentyl intermediate : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the 4-methoxyphenyl group : Usually accomplished via substitution reactions using halogenated precursors.
- Coupling with oxalamide : The final step involves coupling the cyclopentyl intermediate with an oxalamide derivative under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate their activity, influencing various cellular pathways. Research indicates potential activities such as:
- Antimicrobial properties : The compound has shown promise in inhibiting bacterial growth.
- Anti-inflammatory effects : Preliminary studies suggest it may reduce inflammation markers in vitro.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections .
- Anti-inflammatory Effects : In vitro assays indicated that this compound could inhibit pro-inflammatory cytokines, positioning it as a candidate for further exploration in inflammatory disease models .
Comparative Analysis
To better understand the unique aspects of this compound, it can be compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(3-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide | Contains acetamido and methoxy groups | Exhibits potential antimicrobial properties |
| N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide | Features a piperidine ring and fluorinated phenol | Potential use in flavor enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
